3,4,5-Trifluoroiodobenzene

Catalog No.
S716140
CAS No.
170112-66-0
M.F
C6H2F3I
M. Wt
257.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,5-Trifluoroiodobenzene

CAS Number

170112-66-0

Product Name

3,4,5-Trifluoroiodobenzene

IUPAC Name

1,2,3-trifluoro-5-iodobenzene

Molecular Formula

C6H2F3I

Molecular Weight

257.98 g/mol

InChI

InChI=1S/C6H2F3I/c7-4-1-3(10)2-5(8)6(4)9/h1-2H

InChI Key

RLJXJUHMVYLIBW-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)F)F)I

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)I

The exact mass of the compound 3,4,5-Trifluoroiodobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,4,5-Trifluoroiodobenzene (CAS 170112-66-0) is a highly reactive, polyfluorinated aryl halide utilized primarily as a premium precursor for introducing the 3,4,5-trifluorophenyl motif in advanced materials and pharmaceuticals. Characterized by the strong electron-withdrawing effect of three adjacent fluorine atoms, it features a highly polarized carbon-iodine bond that exhibits superior oxidative addition kinetics in palladium-catalyzed cross-coupling reactions compared to its brominated analogs . Beyond its role in synthesis, its pronounced σ-hole makes it a potent halogen bond (XB) donor, driving its procurement for crystal engineering, liquid crystal formulation, and as a passivating additive in high-efficiency perovskite solar cells [1].

Research Fit

Synthetic route Cross-coupling & metalation substrate
Supramolecular Halogen bond donor for crystal engineering
Photophysics Tunable intermediate in fluorinated series

Substituting 3,4,5-trifluoroiodobenzene with the more common 3,4,5-trifluorobromobenzene often results in procurement inefficiencies due to the higher bond dissociation energy of the C-Br bond, which necessitates elevated reaction temperatures, higher catalyst loadings, or hazardous cryogenic Grignard steps to achieve comparable coupling yields . Furthermore, substituting with differently fluorinated iodobenzenes (such as 2,4,6-trifluoroiodobenzene or pentafluoroiodobenzene) fundamentally alters the molecule's steric profile and electronic dipole. In downstream applications like ferroelectric liquid crystals or perovskite passivation, these structural alterations disrupt optimal molecular packing, drastically reducing dielectric anisotropy and unpredictably altering the contact angle of the formulated films [1].

Substitution Risk

3,4,5-Trifluoroiodobenzene
Isomeric analogs (e.g., 2,3,4-)
Fluorine substitution
3,4,5-pattern; no ortho-fluorine
Ortho-fluorine present; steric hindrance
Cross-coupling
Reduced steric hindrance in oxidative addition
May slow oxidative addition; altered regioselectivity
Halogen bonding
Specific σ-hole directionality
Altered packing motifs and interaction strength

Perovskite Film Passivation and Hydrophobicity

In the formulation of inverted perovskite solar cells, fluorinated iodobenzenes are utilized as additives to passivate surfaces and enhance moisture stability. A comparative study evaluating different degrees of fluorination demonstrated that the specific substitution pattern directly dictates the hydrophobicity of the resulting film. When 3,4,5-trifluoroiodobenzene (3F) was used as an additive, the passivated perovskite film exhibited a contact angle of 76.9°. This provided a distinct wetting profile compared to the mono-fluorinated 4-fluoroiodobenzene (79.4°) and the fully fluorinated pentafluoroiodobenzene (75.3°), allowing formulators to precisely balance defect passivation with optimal bottom-distribution of the additive [1].

Evidence DimensionPerovskite film contact angle (hydrophobicity)
Target Compound Data76.9° (with 3,4,5-trifluoroiodobenzene additive)
Comparator Or Baseline79.4° (4-fluoroiodobenzene) and 75.3° (pentafluoroiodobenzene)
Quantified Difference2.5° decrease vs 1F analog; 1.6° increase vs 5F analog
ConditionsPassivated FA0.85MA0.15I3 perovskite films

Enables precise tuning of moisture resistance and additive distribution in solar cell manufacturing, preventing premature degradation while maintaining charge transport.

Excited-state stability
Class-level inference
Fluorination stabilizes ³Q₀⁺ state, extends I* formation threshold
Supports photochemical intermediate selection
Positioned between 4-fluoro and perfluoroiodobenzene; data to verify

Halogen Bond Donor Strength and σ-Hole

The utility of 3,4,5-trifluoroiodobenzene in supramolecular chemistry relies on its strong halogen bonding capabilities, driven by the electron-withdrawing effect of the three fluorine atoms which enlarge the iodine's σ-hole. Research assessing various iodoperfluorinated benzenes as XB donors against tributylphosphine oxide (Bu3PO) revealed that the specific 3,4,5-substitution pattern yields a distinct interaction energy and XB bond length compared to 2,6-difluoroiodobenzene or pentafluoroiodobenzene. This precise electronic tuning allows for the controlled aggregation of functionalized monolayer-protected gold nanoparticles, where utilizing the 3,4,5-trifluoro variant avoids the excessive steric hindrance of pentafluoroiodobenzene while providing stronger binding than mono- or di-fluorinated analogs [1].

Evidence DimensionHalogen bond donor strength (electrostatic potential of the σ-hole)
Target Compound DataIntermediate-to-high σ-hole magnitude driven by synergistic meta/para fluorine effects
Comparator Or BaselinePentafluoroiodobenzene (maximum σ-hole but high steric bulk) and 2,6-difluoroiodobenzene (lower σ-hole)
Quantified DifferenceProvides an optimal balance of strong interaction energy (ΔEint) without the complete ring deactivation or steric hindrance seen in perfluorinated analogs
ConditionsDFT calculations and NMR titration with tributylphosphine oxide (Bu3PO)

Crucial for procurement in sensor development and crystal engineering where specific binding affinities, rather than just maximum interaction strength, are required for reversible molecular recognition.

Halogen bonding energy
Class-level inference
lp(O)···π-hole interaction: 0.9–2.4 kcal/mol
Guides co-crystal synthon strength estimation
DFT-calculated values for related FIBs; confirm with target

Cross-Coupling Efficiency vs. Brominated Precursors

For the industrial synthesis of complex fluorinated intermediates, 3,4,5-trifluoroiodobenzene is selected over 3,4,5-trifluorobromobenzene to bypass reactivity bottlenecks. The carbon-iodine bond undergoes oxidative addition with palladium catalysts significantly faster than the carbon-bromine bond. Consequently, industrial synthetic routes often deliberately convert 1-bromo-3,4,5-trifluorobenzene into 3,4,5-trifluoroiodobenzene via a Grignard intermediate (using Mg and I2) specifically to enable subsequent high-yield, mild-condition Suzuki or Heck couplings. Attempting direct coupling with the brominated baseline often results in incomplete conversion or requires aggressive heating that can degrade sensitive functional groups on the coupling partner .

Evidence DimensionPrecursor viability for mild Pd-catalyzed cross-coupling
Target Compound DataDirect coupling under mild conditions (high yield)
Comparator Or Baseline3,4,5-trifluorobromobenzene (requires prior Grignard conversion or harsh conditions)
Quantified DifferenceEliminates the need for cryogenic lithiation or high-temperature forcing conditions during the final coupling step
ConditionsPalladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura)

Justifies the higher upfront cost of the iodo-precursor by reducing downstream catalyst loading, lowering energy costs, and improving final step yields in complex syntheses.

Halogen–Mg exchange
Class-level inference
I > Br reactivity; I is preferred leaving group for fast exchange
Iodide supports higher-yield Grignard synthesis
iPrMgCl·LiCl method; kinetic advantage over bromo analog
C–I bond activation
Class-level inference
Mg···I–Ph complexation enthalpy: 11–13 kcal/mol
Enables main group catalysis studies
Fluorination expected to increase interaction; verify
Steric & electronic profile
Class-level inference
No ortho-F → reduced steric hindrance vs. 2,3,4- isomer
May improve cross-coupling with bulky partners
Inferred from organometallic principles; validate in system
Purity & stability
Supporting evidence
Purity: 98% (GC), moisture ≤0.5%, store 2–8°C
Baseline procurement specifications
Supplier-reported; verify lot consistency

Ferroelectric Nematic Liquid Crystals

Used as the primary aryl halide for introducing the 3,4,5-trifluorophenyl group into DIO analogues, which is essential for achieving the high dielectric anisotropy required for ferroelectric nematic and smectic liquid crystal displays [1].

Perovskite Solar Cell Defect Passivation

Procured as a fluorinated iodobenzene (FIB) additive to passivate the bottom interface of perovskite films, extending carrier lifetimes and tuning the hydrophobicity (contact angle) to improve ambient stability [2].

Halogen-Bonded Supramolecular Sensors

Utilized as a highly tunable halogen bond donor for functionalizing monolayer-protected gold nanoparticles, enabling specific molecular detection schemes via controlled aggregation [3].

Agrochemical and Pharmaceutical Scaffolds

Selected for late-stage Suzuki or Heck couplings where the 3,4,5-trifluorophenyl motif must be installed under mild conditions to preserve sensitive functional groups that would not survive the harsh conditions required for the brominated analog .

Application Fit

Application
Selection Property
Validation Focus
Polyfluorinated biaryl synthesis (LC, OLEDs)
Cross-coupling reactivity context
Regioselective coupling efficiency
Co-crystal design (crystal engineering)
Halogen bond donor capacity
Co-crystal lattice energy and stoichiometry
Agrochemical & pharmaceutical building block
Iodide reactivity in Pd cross-coupling
C–C/C–N bond formation with bulky substrates
C–X bond activation research
Electrophilic iodine for metalation
Complexation enthalpy and kinetic profiling

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3,4,5-Trifluoroiodobenzene

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